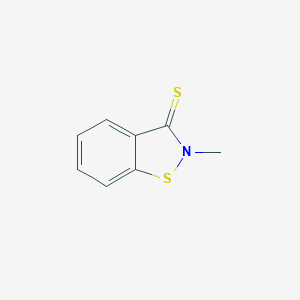
2-methyl-1,2-benzisothiazole-3(2H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1,2-benzothiazole-3(2H)-thione is an organic compound with the molecular formula C8H7NS2 It belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2-benzothiazole-3(2H)-thione typically involves the reaction of 2-aminothiophenol with carbon disulfide and methyl iodide. The reaction proceeds under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The general reaction scheme is as follows:
2-Aminothiophenol+Carbon disulfide+Methyl iodide→2-Methyl-1,2-benzothiazole-3(2H)-thione
Industrial Production Methods
In industrial settings, the production of 2-Methyl-1,2-benzothiazole-3(2H)-thione may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Methyl-1,2-benzothiazole-3(2H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted benzothiazoles with various functional groups.
科学的研究の応用
2-Methyl-1,2-benzothiazole-3(2H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its biological activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Methyl-1,2-benzothiazole-3(2H)-thione involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The thione group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to its biological effects.
類似化合物との比較
Similar Compounds
2-Methyl-1,2-benzothiazole-3(2H)-one: Similar structure but with an oxygen atom instead of a sulfur atom in the thione group.
2-Methylbenzothiazole: Lacks the thione group, resulting in different chemical properties.
Benzothiazole: The parent compound without the methyl group or thione group.
Uniqueness
2-Methyl-1,2-benzothiazole-3(2H)-thione is unique due to the presence of the thione group, which imparts distinct reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the synthesis of biologically active molecules and industrial chemicals.
特性
CAS番号 |
15871-24-6 |
|---|---|
分子式 |
C8H7NS2 |
分子量 |
181.3 g/mol |
IUPAC名 |
2-methyl-1,2-benzothiazole-3-thione |
InChI |
InChI=1S/C8H7NS2/c1-9-8(10)6-4-2-3-5-7(6)11-9/h2-5H,1H3 |
InChIキー |
RHJDOWRMOQVRAU-UHFFFAOYSA-N |
SMILES |
CN1C(=S)C2=CC=CC=C2S1 |
正規SMILES |
CN1C(=S)C2=CC=CC=C2S1 |
Key on ui other cas no. |
15871-24-6 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















